 
            | REACTION_CXSMILES | C(C1OC(N)=NC=1)C1C=CC=CC=1.Br[CH:15]([CH2:18][C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1)[CH:16]=[O:17].NC(N)=O>C(O)C>[C:19]1([CH2:18][CH2:15][CH:16]=[O:17])[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1 | 
| Name | |
| Quantity | 
                                                                                    0 (± 1) mol                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    C(C1=CC=CC=C1)C1=CN=C(O1)N                                                                                 | 
| Name | |
| Quantity | 
                                                                                    14.2 g                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    BrC(C=O)CC1=CC=CC=C1                                                                                 | 
| Name | |
| Quantity | 
                                                                                    7.2 g                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    NC(=O)N                                                                                 | 
| Name | |
| Quantity | 
                                                                                    200 mL                                                                                 | 
| Type | 
                                                                                    solvent                                                                                 | 
| Smiles | 
                                                                                    C(C)O                                                                                 | 
| Conditions are dynamic | 
                                                                            1                                                                         | 
| Details | 
                                                                            See reaction.notes.procedure_details.                                                                         | 
| Type | 
                                                                                TEMPERATURE                                                                             | 
| Details | 
                                                                                were heated                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                The solvent was evaporated to dryness                                                                             | 
| Type | 
                                                                                ADDITION                                                                             | 
| Details | 
                                                                                the residue was diluted with dichloromethane (250 mL)                                                                             | 
| Type | 
                                                                                WASH                                                                             | 
| Details | 
                                                                                washed with sodium hydroxide (10% aqueous solution, 100 mL) and water (50 mL)                                                                             | 
| Type | 
                                                                                WASH                                                                             | 
| Details | 
                                                                                The organic layer was washed three times with hydrochloric acid (5% aqueous solution, 250 mL)                                                                             | 
| Type | 
                                                                                EXTRACTION                                                                             | 
| Details | 
                                                                                extracted three times with dichloromethane (300 mL)                                                                             | 
| Type | 
                                                                                DRY_WITH_MATERIAL                                                                             | 
| Details | 
                                                                                The organic layer was dried over sodium sulfate                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                evaporated to dryness                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                purified by silica gel column chromatography                                                                             | 
| Name | |
| Type | 
                                                                                    product                                                                                 | 
| Smiles | 
                                                                                    C1(=CC=CC=C1)CCC=O                                                                                 | 
| Source | Open Reaction Database (ORD) | 
| Description | The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |